tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838478
InChI: InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)
SMILES:
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39 g/mol

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15838478

Molecular Formula: C16H25N3O3

Molecular Weight: 307.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate -

Specification

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
IUPAC Name tert-butyl N-[(4-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C16H25N3O3/c1-12-9-14(19-5-7-21-8-6-19)17-10-13(12)11-18-15(20)22-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20)
Standard InChI Key KOLFSOVEJUKZGH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCOCC2

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl ((4-methyl-6-morpholinopyridin-3-yl)methyl)carbamate belongs to the carbamate class of organic compounds, characterized by a carbamic acid ester functional group. The compound’s systematic IUPAC name reflects its substitution pattern: a pyridine ring substituted at the 3-position with a methyl group, at the 6-position with a morpholine moiety, and at the 4-position with a tert-butyl carbamate side chain .

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol . Key physicochemical properties include:

PropertyValueSource
Molecular Weight293.36 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported density and melting/boiling points in available literature underscores the need for further experimental characterization.

Structural Features and Reactivity

The compound’s structure integrates three critical components:

  • Pyridine Ring: Aromatic heterocycle providing π-π stacking potential and hydrogen-bond acceptor sites.

  • Morpholine Substituent: A six-membered ring containing one oxygen and one nitrogen atom, conferring conformational flexibility and hydrogen-bonding capacity.

  • tert-Butyl Carbamate Group: A bulky, electron-donating protecting group that enhances steric hindrance and modulates hydrolysis kinetics .

The electron-deficient pyridine ring and electron-rich morpholine create a push-pull electronic system, influencing reactivity in substitution and addition reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols, as outlined in patent literature and chemical supplier data . A representative pathway includes:

  • Pyridine Functionalization:

    • Lithiation of 3-methyl-6-morpholinopyridine at the 4-position using n-BuLi/TMEDA in THF at -78°C .

    • Quenching with tert-butyl carbamate electrophiles to install the carbamate group.

  • Purification:

    • Column chromatography (petroleum ether/ethyl acetate) yields the final product with ~33% efficiency .

Reaction Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Temperature-78°C to -10°CPrevents side reactions
SolventAnhydrous THFEnhances lithiation
Reagent Stoichiometry2.0 eq n-BuLiEnsures complete deprotonation
WorkupSaturated NH₄Cl quenchingMinimizes iodine byproducts

Industrial-scale production may employ continuous flow reactors to improve throughput and safety.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.53 (s, 9H, tert-butyl CH₃)

  • δ 2.45 (s, 3H, pyridine-CH₃)

  • δ 3.70–3.85 (m, 8H, morpholine OCH₂ and NCH₂)

  • δ 4.35 (d, 2H, J = 6.0 Hz, CH₂NH)

  • δ 6.64 (s, 1H, pyridine H-5)

  • δ 8.93 (s, 1H, pyridine H-2)

¹³C NMR:

  • δ 28.4 (tert-butyl CH₃)

  • δ 50.2 (morpholine CH₂)

  • δ 67.1 (CH₂NH)

  • δ 154.8 (carbamate C=O)

Mass Spectrometry

  • ESI-MS: m/z 294.2 [M+H]⁺ (calc. 293.36)

  • Fragmentation patterns confirm loss of the tert-butyl group (m/z 237.1) and morpholine ring cleavage (m/z 178.0).

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and protease modulators. Its morpholine group enhances solubility, while the tert-butyl carbamate acts as a protecting group for amines during solid-phase peptide synthesis .

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